4-Benzyloxy-2-(trifluoromethyl)benzaldehyde 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 678164-31-3
VCID: VC11710390
InChI: InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde

CAS No.: 678164-31-3

Cat. No.: VC11710390

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde - 678164-31-3

Specification

CAS No. 678164-31-3
Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
IUPAC Name 4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key LRTMKGSVSNXZSP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzaldehyde core substituted at the 4-position with a benzyloxy group (OCH2C6H5-\text{OCH}_2\text{C}_6\text{H}_5) and at the 2-position with a trifluoromethyl group (CF3-\text{CF}_3). This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The IUPAC name, 4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde, reflects this substitution pattern.

Key Structural Data:

PropertyValue
Molecular FormulaC15H11F3O2\text{C}_{15}\text{H}_{11}\text{F}_{3}\text{O}_{2}
Molecular Weight280.24 g/mol
InChI KeyLRTMKGSVSNXZSP-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F
Melting PointNot reported
Boiling PointNot reported

The trifluoromethyl group enhances lipophilicity (logP3.36\log P \approx 3.36), a critical factor in drug design for improving membrane permeability.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4-benzyloxy-2-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from simpler aromatic precursors. A common route includes:

  • Functionalization of Benzaldehyde Derivatives: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

  • Benzyloxy Group Installation: Nucleophilic aromatic substitution (SN_\text{N}Ar) or Ullmann-type coupling between a hydroxylated benzaldehyde intermediate and benzyl halides.

For example, reacting 2-(trifluoromethyl)-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) yields the target compound.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) to maximize yield.

  • Purification Techniques: Crystallization from ethanol/water mixtures or chromatography ensures high purity (>97%) for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in polar solvents like ethyl acetate and chloroform; insoluble in water due to high hydrophobicity.

  • Stability: Sensitive to prolonged air exposure, necessitating storage under inert atmospheres at room temperature.

Spectroscopic Characteristics

  • 1H^1\text{H} NMR: Key signals include a singlet for the aldehyde proton (δ10.1\delta \approx 10.1 ppm) and multiplets for aromatic protons (δ7.28.1\delta 7.2–8.1 ppm).

  • IR Spectroscopy: Strong absorption bands at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch) and 11001300cm11100–1300 \, \text{cm}^{-1} (C-F stretches).

Applications in Organic Synthesis

Building Block for Heterocycles

The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to imidazoles and benzothiazoles. For instance, reaction with 2-aminothiophenol yields benzothiazole derivatives, a scaffold prevalent in CNS drug candidates .

Trifluoromethyl Group Utility

The CF3-\text{CF}_3 group’s electron-withdrawing effect activates the benzene ring for electrophilic substitutions, facilitating the synthesis of fluorinated pharmaceuticals like protease inhibitors.

Biological and Pharmacological Relevance

Blood-Brain Barrier Permeability

The compound’s lipophilicity (logP>3\log P > 3) predicts favorable BBB penetration, making it valuable in designing neurotherapeutic agents. Derivatives have shown promise in Parkinson’s disease models by inhibiting monoamine oxidase-B (MAO-B) with IC50_{50} values < 0.1 µM .

Antioxidant and Metal-Chelating Activities

Structural analogs demonstrate radical scavenging capabilities (ORAC = 2.27 Trolox equivalents) and metal-chelating properties, potentially mitigating oxidative stress in neurodegenerative disorders .

Recent Advances and Research Directions

Neuroprotective Agent Development

A 2023 study identified benzothiazole derivatives of 4-benzyloxy-2-(trifluoromethyl)benzaldehyde as dual-acting MAO-B inhibitors and antioxidants, highlighting their multifunctional potential in Parkinson’s therapy .

Material Science Innovations

The compound’s thermal stability and fluorophilic nature are being explored in liquid crystal formulations and organic light-emitting diodes (OLEDs).

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